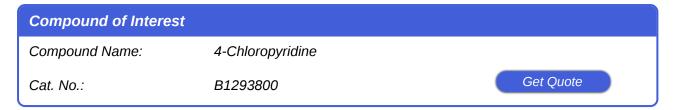


An In-depth Technical Guide to the

**Thermochemical Data of 4-Chloropyridine** 

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **4-Chloropyridine** (C<sub>5</sub>H<sub>4</sub>ClN). Due to a scarcity of direct experimental measurements for this specific isomer, this document leverages established thermochemical principles and detailed experimental methodologies for related compounds to offer valuable insights for researchers and professionals in drug development and chemical synthesis.

## **Quantitative Thermochemical Data**

Direct experimental thermochemical data for **4-Chloropyridine** is not readily available in the public domain. However, an estimation of the gas-phase standard enthalpy of formation can be derived using the group additivity method, a well-established technique in thermochemistry.

Table 1: Physical and Thermochemical Properties of 4-Chloropyridine



Property	Value	Units	Method
Molecular Formula	C5H4CIN	-	-
Molecular Weight	113.55	g/mol	-
CAS Number	626-61-9	-	-
Standard Enthalpy of Formation (Gas, 298.15 K)	~104.0 ± 1.1	kJ/mol	Group Additivity Estimation
Standard Enthalpy of Sublimation (298.15 K)	Data not available	kJ/mol	-
Standard Molar Entropy (298.15 K)	Data not available	J/(mol·K)	-
Molar Heat Capacity (C <sub>P</sub> )	Data not available	J/(mol·K)	-

Note on the Estimated Enthalpy of Formation:

The gas-phase standard enthalpy of formation ( $\Delta fH^{\circ}(g)$ ) for **4-Chloropyridine** was estimated using a group additivity scheme for substituted pyridines. This method involves adding an empirically determined enthalpy increment for a specific substituent at a particular position to the known enthalpy of formation of the parent molecule.

The estimation was based on the following:

- Standard molar enthalpy of formation of gaseous pyridine: 140.4 ± 0.7 kJ/mol[1]
- Enthalpy increment for a chlorine substituent at the para-position of the pyridine ring: -36.4 ± 1.1 kJ/mol (This value is based on the increment for a methyl group at the para position as a proxy, given the lack of a specific value for chlorine in the reviewed literature).[1]

# Experimental Protocols for Thermochemical Measurements



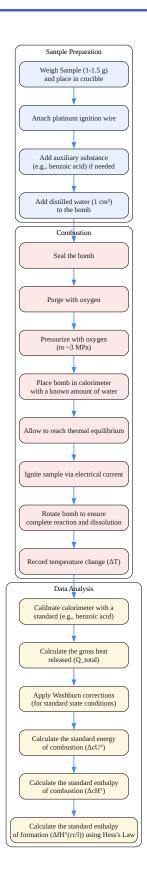
The determination of thermochemical data for compounds like **4-Chloropyridine** relies on precise and sophisticated experimental techniques. The following sections detail the methodologies for three key experimental procedures.

# Rotating-Bomb Combustion Calorimetry for Enthalpy of Formation

This technique is employed to determine the standard enthalpy of combustion, from which the standard enthalpy of formation in the condensed phase is derived. For halogen-containing organic compounds, a rotating bomb is necessary to ensure complete reaction and dissolution of the acidic products.

**Experimental Workflow:** 





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Figure 1: Workflow for Rotating-Bomb Combustion Calorimetry.



#### **Detailed Methodology:**

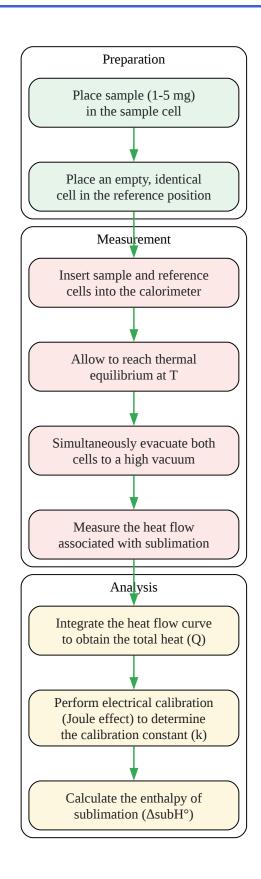
- Sample Preparation: An accurately weighed sample of the solid compound (typically 1-1.5 g) is placed in a silica or platinum crucible. A platinum ignition wire is attached to the electrodes of the bomb head, making contact with the sample. For compounds that are difficult to combust completely, an auxiliary substance with a known enthalpy of combustion, such as benzoic acid, may be used. A small, known amount of distilled water (e.g., 1 cm³) is added to the bottom of the bomb to ensure that the combustion products are in their standard states.
- Combustion: The bomb is sealed, purged of air, and then filled with high-purity oxygen to a pressure of about 3 MPa. It is then placed in a calorimeter can containing a precisely known mass of water. The entire assembly is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the ignition wire. The bomb is rotated during and after combustion to ensure that the gaseous products, such as HCl, fully dissolve in the water, forming a homogeneous solution. The temperature of the water in the calorimeter is monitored with high precision until it reaches a maximum and then begins to cool.
- Data Analysis: The calorimeter is calibrated by burning a standard substance, typically benzoic acid, under the same conditions. The temperature change observed during the combustion of the sample is corrected for heat exchange with the surroundings. The total energy change in the calorimeter is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. "Washburn corrections" are then applied to correct the energy of the actual bomb process to that of an isothermal reaction with all reactants and products in their standard states. From the corrected standard energy of combustion, the standard enthalpy of combustion is calculated. Finally, the standard enthalpy of formation of the compound is determined using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO<sub>2</sub>, H<sub>2</sub>O, and HCl(aq)).

## **Calvet Microcalorimetry for Enthalpy of Sublimation**

Calvet microcalorimetry is a highly sensitive technique used to measure small heat flows, making it ideal for determining the enthalpy of phase transitions like sublimation.

**Experimental Workflow:** 





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Figure 2: Workflow for Calvet Microcalorimetry.



#### **Detailed Methodology:**

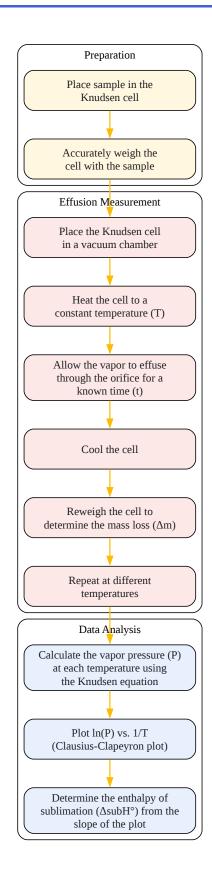
- Preparation: A small, accurately weighed sample (typically 1-5 mg) is placed into a sample cell. An identical, empty cell is used as a reference to compensate for any thermal fluctuations.
- Measurement: Both the sample and reference cells are placed into the Calvet
  microcalorimeter and allowed to reach thermal equilibrium at the desired temperature. The
  cells are then simultaneously evacuated to a high vacuum. As the sample sublimes, it
  absorbs heat from its surroundings, and this heat flow is detected by the thermopiles
  surrounding the sample cell. The differential heat flow between the sample and reference
  cells is recorded as a function of time.
- Analysis: The area under the heat flow versus time curve is integrated to determine the total
  heat absorbed during the sublimation of the sample. The instrument is calibrated by
  dissipating a known amount of electrical energy (Joule effect) in the sample cell and
  measuring the resulting heat flow. The molar enthalpy of sublimation is then calculated from
  the total heat absorbed, the mass of the sample, and its molar mass.

# Knudsen Effusion Method for Vapor Pressure and Enthalpy of Sublimation

The Knudsen effusion method is used to measure the vapor pressure of a solid with a very low vapor pressure. The enthalpy of sublimation can then be determined from the temperature dependence of the vapor pressure.

**Experimental Workflow:** 





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Figure 3: Workflow for the Knudsen Effusion Method.



#### **Detailed Methodology:**

- Preparation: A sample of the substance is placed in a Knudsen cell, which is a small container with a very small orifice of known area. The cell and sample are accurately weighed.
- Effusion Measurement: The Knudsen cell is placed in a high-vacuum chamber and heated to a constant, known temperature. At this temperature, the sample sublimes, and the vapor effuses through the orifice. The rate of mass loss is proportional to the vapor pressure of the substance. The experiment is run for a specific period, after which the cell is cooled and reweighed to determine the mass loss. This procedure is repeated at several different temperatures.
- Data Analysis: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation. The enthalpy of sublimation is then determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. A plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature yields a straight line with a slope equal to -ΔsubH°/R, where R is the ideal gas constant.

### Conclusion

This technical guide has summarized the available thermochemical information for **4-Chloropyridine**. While direct experimental data is limited, a reliable estimate for the gas-phase standard enthalpy of formation has been provided based on the group additivity method. Furthermore, detailed experimental protocols for the key techniques used in determining such thermochemical data—rotating-bomb combustion calorimetry, Calvet microcalorimetry, and the Knudsen effusion method—have been presented with clear workflow diagrams. This information provides a valuable resource for researchers and professionals requiring thermochemical data for **4-Chloropyridine** in their work. Further experimental investigation is warranted to determine the enthalpy of sublimation, entropy, and heat capacity of this compound with high accuracy.

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### References

- 1. scispace.com [scispace.com]
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